molecular formula C23H30O6 B190807 Citreoviridin CAS No. 25425-12-1

Citreoviridin

カタログ番号: B190807
CAS番号: 25425-12-1
分子量: 402.5 g/mol
InChIキー: JLSVDPQAIKFBTO-OMCRQDLASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Citreoviridin (CTV) is a mycotoxin produced by Penicillium citreonigrum, a fungus known for contaminating rice and contributing to acute cardiac beriberi and Keshan disease . Structurally, it features a β-pyrone core, a polyene chain, and a tetrahydrofuran ring, with the molecular formula C₂₃H₃₀O₆ . CTV is a potent inhibitor of mitochondrial ATP synthase, disrupting cellular energy metabolism by binding to the enzyme’s F₀ subunit . It exhibits significant cytotoxicity, particularly against cancer cells (e.g., IC₅₀ = 0.7 µM in HeLa cells), and modulates signaling pathways such as NF-κB and mTOR . CTV also induces oxidative stress and mitochondrial dysfunction, contributing to its role in cardiovascular and neurodegenerative pathologies .

準備方法

合成経路と反応条件: シトレオビリジンは、高度に還元されたポリケチド産物です。 その合成には、アセチルおよびマロニルサブユニットの重合によってポリケチドの形成を触媒する酵素であるポリケチドシンターゼの使用が含まれます . 生合成経路には、水酸化、メチル化、脱飽和、ジヒドロキシル化などのいくつかのステップが含まれます .

工業生産方法: シトレオビリジンの工業生産には、通常、マイコトキシン収量を最大化するために、制御された条件下でペニシリウム・シトレオニグラムを培養することが含まれます。 菌類は栄養豊富な培地で生育され、シトレオビリジンはさまざまなクロマトグラフィー技術を使用して抽出および精製されます .

化学反応の分析

反応の種類: シトレオビリジンは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。これらの反応は、さまざまな試薬と条件によって促進されます。

一般的な試薬と条件:

    酸化: シトレオビリジンは、過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化できます。

    還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して実行できます。

    置換: 置換反応には、アミンまたはチオールなどの求核剤が関与することがよくあります。

主要な製品: これらの反応から生成される主要な生成物には、シトレオビリジンのヒドロキシル化、メチル化、脱飽和誘導体が含まれます .

4. 科学研究アプリケーション

シトレオビリジンは、さまざまな分野にわたるいくつかの科学研究アプリケーションを持っています。

化学:

生物学:

医学:

産業:

科学的研究の応用

Toxicokinetics of Citreoviridin

This compound is known for its high bioavailability and persistence in biological systems. A study demonstrated that this compound exhibited a bioavailability of approximately 116.4% in swine, indicating significant absorption and retention in the body . The compound's elimination half-life was found to be around 21.4 hours, with a large volume of distribution (1.7 L), suggesting that it can accumulate in tissues such as the liver, kidney, and heart .

The permeability of this compound across intestinal cells was assessed using Caco-2 cell lines, revealing a high permeability coefficient that correlates with its potential bioavailability in humans . This suggests that this compound may pose health risks due to its accumulation and prolonged presence in the body.

Biological Effects and Mechanisms

This compound has been studied for its effects on various cellular processes, particularly concerning vascular health and bone metabolism:

  • Inhibition of Calcium Deposition : Recent research indicated that low concentrations of this compound can prevent intracellular calcium deposition in vascular smooth muscle cells (vSMCs) induced by angiotensin II (Ang II). This effect is crucial as excessive calcium deposition is linked to vascular calcification .
  • Osteoclast Differentiation : this compound also inhibits osteoclast differentiation, which is essential for bone remodeling. It was shown to reduce the activity of osteoclasts stimulated by receptor activator of nuclear factor kappa-Β ligand (RANKL), indicating a potential application in treating osteoporosis .
  • Oxidative Stress Induction : this compound induces apoptosis through oxidative damage mechanisms. Studies have shown that it can increase reactive oxygen species (ROS) production, leading to cellular stress and apoptosis in various cell types .

Case Studies

Several studies have documented the effects of this compound on different cell types:

  • Vascular Smooth Muscle Cells :
    • Objective : To evaluate the impact of this compound on calcium deposition.
    • Findings : this compound significantly inhibited Ang II-induced calcium deposition and ROS production in vSMCs, suggesting a protective role against vascular calcification .
  • Osteoclast Activity :
    • Objective : Assess the effects on osteoclast differentiation.
    • Findings : this compound reduced RANKL-induced osteoclast differentiation without inducing cell death, highlighting its potential for osteoporosis treatment .
  • Toxicokinetics Analysis :
    • Objective : Investigate the pharmacokinetics of this compound.
    • Findings : The study revealed high bioavailability and retention of this compound in swine, with implications for human exposure risk due to similar metabolic pathways .

類似化合物との比較

Citreoviridin belongs to a class of polyketide-derived mycotoxins with structural and functional analogs. Below is a detailed comparison:

Structural Analogues

2.1.1. This compound Derivatives (J–O)

Six new diastereomers (CTV J–O) were isolated from deep-sea Penicillium citreonigrum. These derivatives share CTV’s core structure but differ in stereochemistry at C-2–C-7 (e.g., 6,7-epoxythis compound variants). Despite structural similarities, their bioactivities vary:

  • Cytotoxicity: CTV itself (IC₅₀ = 0.7 µM) outperforms pyrenocine A (IC₅₀ = 5.4 µM) and terrein (IC₅₀ = 11.3 µM) in HeLa cell apoptosis induction .
  • Cell Cycle Effects: CTV induces G₀-G₁ phase arrest, while pyrenocine A triggers S-phase arrest .
2.1.2. (+)-Neothis compound

This Δ12(13) Z-isomer of CTV has identical molecular formula but opposite optical rotation ([α]D +67.3 vs. CTV’s −105). ROESY correlations confirm its geometry, which slightly alters bioactivity but retains ATP synthase inhibition .

2.1.3. Acetylated Derivatives
  • CTV Monoacetate: Reduced ATPase inhibition (KD = 2–25 µM vs. CTV’s KD = 0.5–4.2 µM) .
  • CTV Diacetate : Further diminished potency (KD = 60–215 µM) due to steric hindrance .

Functional Analogues

2.2.1. Verrucosidins

Verrucosidins share CTV’s methylated α-pyrone and tetrahydrofuran moieties but differ in biosynthetic pathways (e.g., verrucosidins lack CTV’s polyketide synthase CtvA). They exhibit glucose-uptake stimulation rather than ATPase inhibition, highlighting structural nuance dictating functional divergence .

2.2.2. Aurovertins B and D

These ATP synthase inhibitors bind similarly to CTV but with higher affinity (e.g., aurovertin B KD = 0.1 µM). Unlike CTV, aurovertins fluoresce upon binding, aiding mechanistic studies .

Bioactivity and Toxicity Comparison

Compound Source Key Activity IC₅₀/KD (µM) Toxicity/Pathology
This compound Penicillium citreonigrum ATP synthase inhibition, mTOR suppression 0.7 (HeLa) Cardiac beriberi, Keshan disease
(+)-Neothis compound Marine Penicillium sp. ATP synthase inhibition N/A Similar to CTV
Verrucosidin Penicillium cellarum Glucose-uptake stimulation N/A Not reported
Aurovertin B Calcarisporium sp. ATP synthase inhibition, fluorescence 0.1 (ATPase) Neurotoxicity

Mechanistic Differences

  • CTV : Primarily inhibits ecto-ATP synthase on cancer cell surfaces, sparing mitochondrial ATPase .
  • Aurovertins : Target both mitochondrial and ecto-ATP synthase, with fluorescence aiding real-time tracking .
  • Verrucosidins : Activate glucose metabolism, opposing CTV’s energy-disruptive effects .

生物活性

Citreoviridin (CIT), a mycotoxin primarily produced by the fungus Penicillium citreonigrum, has garnered attention due to its significant biological activity and health implications. This article delves into the biological properties, toxicokinetics, binding interactions, and associated health risks of this compound, supported by recent research findings and data.

Overview of this compound

This compound is known as a potent mycotoxin found in various agricultural products, especially rice. It has been linked to severe health issues, including acute cardiac beriberi, characterized by neurological symptoms and cardiovascular complications. The compound's toxicological profile necessitates a comprehensive understanding of its biological activity.

Toxicokinetics

Recent studies have elucidated the toxicokinetics of this compound through both in vivo and in vitro experiments.

Key Findings:

  • Bioavailability : this compound exhibits high bioavailability in swine, with a reported absorption rate of 116.4% when administered intravenously or orally .
  • Metabolism : The metabolic pathways of this compound include hydroxylation, methylation, desaturation, and dihydroxylation. Notably, human liver S9 fractions produce higher levels of certain metabolites compared to swine .
  • Elimination Half-Life : The compound has a relatively long elimination half-life in swine, suggesting it is poorly metabolized in the liver, with traces detectable even after 52 hours post-administration .

Table 1: Summary of Toxicokinetic Parameters

ParameterValue
Bioavailability (Swine)116.4%
Elimination Half-Life (Swine)>40 hours
Metabolite ProductionHydroxylation, Methylation, etc.

Binding Interactions

This compound's interaction with human serum albumin (HSA) has been extensively studied to understand its transport and bioavailability in the human body.

Key Observations:

  • Binding Mechanism : this compound binds to HSA through hydrophobic interactions and hydrogen bonding. The binding site is located within the hydrophobic pocket of HSA .
  • Structural Changes : The presence of this compound alters the secondary structure of HSA, as evidenced by changes observed in UV-Vis and circular dichroism spectra .

Health Implications

This compound poses significant health risks due to its toxic effects. It has been associated with acute cardiac beriberi outbreaks in rice-producing regions.

Case Studies:

  • Acute Cardiac Beriberi : Historical reports indicate that this compound exposure led to outbreaks characterized by severe neurological symptoms such as convulsions and respiratory arrest .
  • Animal Studies : Experimental studies on rats and guinea pigs have shown that this compound induces toxic effects similar to those observed in humans during beriberi outbreaks .

Q & A

Basic Research Questions

Q. What are the key methodological challenges in detecting and quantifying Citreoviridin in complex biological matrices?

  • This compound detection requires advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) . Challenges include matrix interference (e.g., from rice or maize) and low toxin concentrations. To address this, researchers should use solid-phase extraction (SPE) for purification and validate methods with spiked recovery experiments (≥80% recovery rate) .
  • Reference thresholds for contamination are limited; thus, studies should cross-validate results with cytotoxicity assays (e.g., mitochondrial toxicity in mammalian cells) to confirm biological relevance .

Q. How do production conditions (e.g., pH, temperature) influence this compound biosynthesis in Penicillium species?

  • Optimal this compound production occurs at pH 5.5–6.5 and 25–30°C for Penicillium citreonigrum. Researchers should design experiments using response surface methodology (RSM) to model interactive effects of environmental variables .
  • Strain variability is significant: P. ochrosalmoneum produces higher yields under nitrogen-limited conditions, while P. manginii requires specific carbon sources. Comparative studies should include genomic analysis of biosynthetic gene clusters (e.g., ctv cluster) to explain metabolic differences .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s biosynthetic pathways across fungal species?

  • Discrepancies arise from incomplete gene cluster annotations (e.g., ctv cluster in P. citreonigrum vs. absent homologs in Aspergillus spp.). Use comparative genomics (e.g., antiSMASH analysis) and heterologous expression in model fungi (e.g., Aspergillus nidulans) to validate pathway functionality .
  • For conflicting reports on this compound production in Cladosporium herbarum, employ stable isotope labeling (e.g., ¹³C-glucose) to trace toxin biosynthesis and confirm fungal species identity via multi-locus sequencing (ITS, β-tubulin) .

Q. What experimental designs are optimal for studying this compound’s ecological role in fungal competition or host-pathogen interactions?

  • Use dual-culture assays to test this compound’s antifungal activity against co-occurring fungi (e.g., Fusarium spp.). Quantify inhibition zones and correlate with toxin production levels measured via LC-MS .
  • For host interactions, apply transcriptomic profiling (RNA-seq) of rice or maize exposed to this compound-producing fungi. Focus on mitochondrial stress markers (e.g., ATP synthase) and validate with knockout mutants in model plants .

Q. How can multi-omics approaches address gaps in understanding this compound’s toxicological mechanisms?

  • Integrate metabolomics (untargeted LC-MS) and proteomics (TMT labeling) to identify this compound-induced dysregulation in mitochondrial proteins (e.g., ATP synthase subunits). Validate findings with isolated mitochondrial assays .
  • For mechanistic studies, use C. elegans or human cell lines (e.g., HepG2) with mitochondrial membrane potential dyes (e.g., JC-1) to quantify toxin-induced apoptosis .

Q. What statistical strategies are effective for analyzing this compound’s co-occurrence with other mycotoxins in food matrices?

  • Apply multivariate analysis (e.g., principal component analysis) to LC-MS datasets from contaminated rice/maize. Test correlations between this compound and co-occurring toxins (e.g., aflatoxins) using Spearman’s rank correlation .
  • For risk assessment, use Monte Carlo simulations to model cumulative exposure scenarios, incorporating toxin half-life and consumption patterns from national dietary surveys .

Q. Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in this compound’s reported environmental triggers?

  • Conduct meta-analyses of published cultivation conditions (e.g., pH, temperature, substrate) and perform reproducibility trials in controlled bioreactors. Use machine learning (random forest models) to identify key predictors of toxin yield .

Q. What validation protocols are critical when reporting novel this compound-producing fungal species?

  • Combine polyphasic taxonomy (morphology, extrolite profiling, phylogenetics) with chemical fingerprinting (HR-MS/MS) to confirm species identity and toxin production. Deposit strains in culture collections (e.g., NRRL) for independent verification .

Q. Emerging Research Frontiers

Q. How can synthetic biology tools enhance this compound biosynthesis studies?

  • Use CRISPR-Cas9 to knockout ctv cluster genes in Penicillium spp. and assess impact on toxin production. For heterologous expression, clone the cluster into S. cerevisiae with yeast artificial chromosomes (YACs) .

Q. What are the knowledge gaps in this compound’s role in chronic human diseases beyond acute toxicity?

  • Design longitudinal cohort studies in regions with historical this compound exposure (e.g., Beri-beri-endemic areas). Measure toxin levels in archived grain samples and correlate with health records using logistic regression .

特性

IUPAC Name

6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSVDPQAIKFBTO-OMCRQDLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017584
Record name Citreoviridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25425-12-1
Record name Citreoviridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25425-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citreoviridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025425121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citreoviridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citreoviridin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITREOVIRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWX7Q6CF4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。